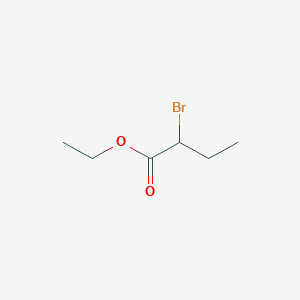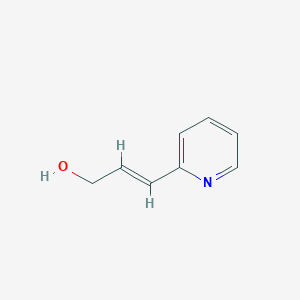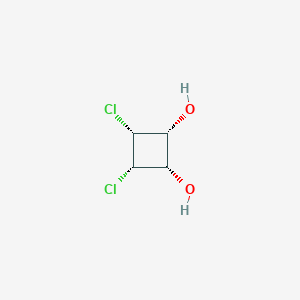
(1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol, also known as DCB, is a cyclic organic compound that has been widely used in scientific research due to its unique chemical structure and properties. In
Wirkmechanismus
The mechanism of action of (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol is not fully understood, but it is believed to be related to its ability to inhibit the activity of enzymes that are involved in DNA replication and repair. (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol has been shown to inhibit the activity of DNA polymerase alpha and beta, as well as the activity of the base excision repair enzyme APE1.
Biochemische Und Physiologische Effekte
(1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and cell cycle arrest in cancer cells, and to inhibit the growth of tumor cells in vitro and in vivo. (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol has also been shown to have anti-inflammatory and immunomodulatory effects, and to protect against oxidative stress-induced cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol in lab experiments is its ability to selectively inhibit the activity of enzymes that are involved in DNA replication and repair. This makes it a useful tool for studying the mechanisms of DNA replication and repair, as well as for developing new cancer therapies. However, one of the main limitations of using (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol in lab experiments is its toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol. One area of research is the development of new cancer therapies that target DNA replication and repair enzymes. Another area of research is the development of new methods for synthesizing (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol and related compounds. Additionally, research on the biochemical and physiological effects of (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol could lead to the development of new treatments for inflammatory diseases and oxidative stress-related disorders.
Synthesemethoden
(1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol can be synthesized through a variety of methods, including the reaction of 1,2-dibromoethane with sodium hydroxide, the reaction of 1,2-dibromoethane with potassium hydroxide, and the reaction of 1,2-dibromoethane with silver oxide. The most commonly used method for synthesizing (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol is the reaction of 1,2-dibromoethane with sodium hydroxide, which produces (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol in high yield and purity.
Wissenschaftliche Forschungsanwendungen
(1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol has been widely used in scientific research due to its unique chemical structure and properties. It has been used as a starting material for the synthesis of various compounds, including cyclic ethers, lactones, and amino acids. (1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol has also been used as a building block for the synthesis of natural products, such as the antitumor agent ecteinascidin 743.
Eigenschaften
CAS-Nummer |
135507-79-8 |
|---|---|
Produktname |
(1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol |
Molekularformel |
C4H6Cl2O2 |
Molekulargewicht |
156.99 g/mol |
IUPAC-Name |
(1S,2R,3R,4S)-3,4-dichlorocyclobutane-1,2-diol |
InChI |
InChI=1S/C4H6Cl2O2/c5-1-2(6)4(8)3(1)7/h1-4,7-8H/t1-,2+,3-,4+ |
InChI-Schlüssel |
BGSZQAHCDRWNIY-GNSDDBTRSA-N |
Isomerische SMILES |
[C@H]1([C@@H]([C@@H]([C@@H]1Cl)Cl)O)O |
SMILES |
C1(C(C(C1Cl)Cl)O)O |
Kanonische SMILES |
C1(C(C(C1Cl)Cl)O)O |
Synonyme |
1,2-Cyclobutanediol,3,4-dichloro-,(1alpha,2alpha,3alpha,4alpha)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



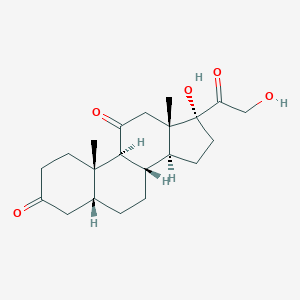
![2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol](/img/structure/B145537.png)
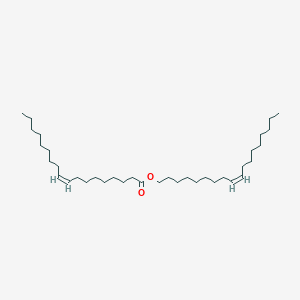
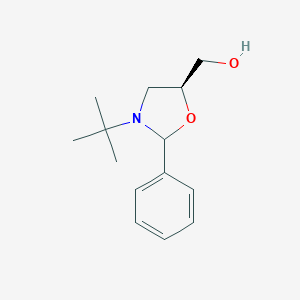
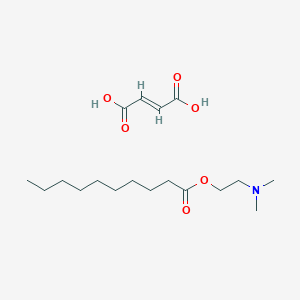
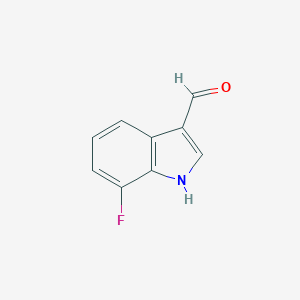
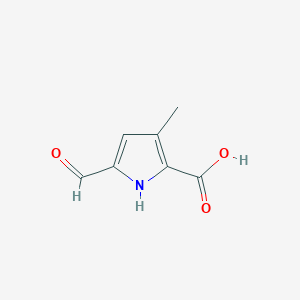
![(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide](/img/structure/B145550.png)
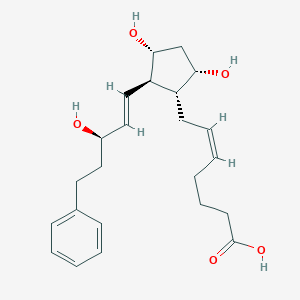
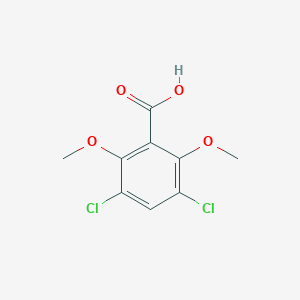
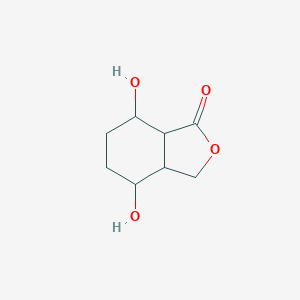
![2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B145560.png)
